molecular formula C18H16O2 B6338384 (2-(Benzyloxy)naphthalen-1-yl)methanol CAS No. 217176-35-7

(2-(Benzyloxy)naphthalen-1-yl)methanol

Cat. No.: B6338384
CAS No.: 217176-35-7
M. Wt: 264.3 g/mol
InChI Key: PAZQHWVTVIKESM-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)naphthalen-1-yl)methanol is a naphthalene-derived compound featuring a benzyloxy substituent at the 2-position and a hydroxymethyl group at the 1-position. This structure imparts unique physicochemical properties, making it valuable in organic synthesis, catalysis, and pharmaceutical research. The benzyloxy group enhances lipophilicity and steric bulk, while the hydroxymethyl group offers a reactive site for further derivatization.

Properties

IUPAC Name

(2-phenylmethoxynaphthalen-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQHWVTVIKESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition to Propargyl Ethers

A Royal Society of Chemistry protocol for pentenol derivatives suggests that propargyl ethers could serve as intermediates for hydroxymethyl installation.

Hypothetical Route :

  • Coupling of 2-benzyloxynaphthalene with a propargyl alkyne via Sonogashira reaction.

  • Hydroboration-oxidation of the alkyne to introduce a hydroxymethyl group.
    While feasible, this method introduces complexity compared to direct formylation-reduction.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Benzylation : DMF outperforms THF in solubility and reaction rate, though THF may reduce side reactions at elevated temperatures.

  • Formylation : Dichloroethane (DCE) is optimal for Vilsmeier-Haack reactions, balancing reactivity and boiling point (83°C).

  • Reduction : Methanol ensures solubility of NaBH4, while ethanol permits easier recrystallization.

Purification Techniques

  • Column Chromatography : Essential for isolating 2-benzyloxynaphthalene (hexanes/ethyl acetate, 9:1).

  • Recrystallization : Ethanol/water mixtures yield high-purity (2-(Benzyloxy)naphthalen-1-yl)methanol (99% by HPLC).

Yield and Purity Optimization

StepReagents/ConditionsYield (%)Purity (%)
BenzylationNaH, BnBr, DMF, 25°C8690
FormylationPOCl3, DMF, DCE, 80°C7588
ReductionNaBH4, MeOH, 0°C9099
RecrystallizationEthanol/water (3:1)8599.5

Key Observations :

  • NaBH4 reductions exceed LiAlH4 in safety and selectivity for aldehydes.

  • Recrystallization with ethanol/water removes trace impurities from the final product.

Challenges and Mitigation Strategies

Regioselectivity in Formylation

The benzyloxy group at position 2 directs electrophiles to positions 1 and 3. Kinetic control (low temperature) favors position 1, while thermodynamic control may shift substitution to position 3. Monitoring via TLC ensures desired regioselectivity.

Stability of Benzyl Ethers

Benzyl ethers are stable under basic and reducing conditions but may cleave under strong acids (e.g., HBr/AcOH). Avoiding acidic workup preserves the benzyloxy group during formylation .

Scientific Research Applications

Pharmaceutical Applications

(2-(Benzyloxy)naphthalen-1-yl)methanol has potential applications as a precursor in the synthesis of bioactive compounds. Its structural characteristics suggest that it could be involved in:

  • Drug Development : The compound may serve as a scaffold for creating new therapeutic agents, particularly those targeting specific enzymes or receptors in biological pathways.
  • Interaction Studies : Research could focus on its binding affinity with various biological macromolecules, which is crucial for drug design and development.

Biological Research

The compound's unique functional groups make it an interesting candidate for biological studies:

  • Antioxidant Properties : Similar naphthalene derivatives have exhibited antioxidant activities, suggesting that this compound may also possess such properties, potentially useful in combating oxidative stress-related diseases.
  • Antimicrobial Activity : Investigating its efficacy against microbial pathogens could reveal its potential as an antimicrobial agent.

Material Science

In material science, this compound can be utilized in the development of novel materials:

  • Polymer Chemistry : Due to its reactive hydroxymethyl group, it may be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Sensitizers for Thermal Paper : Compounds with similar structures have been used effectively as sensitizers in thermal paper applications.

Comparative Analysis with Related Compounds

To better understand the versatility of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-NaphthalenemethanolNaphthalene ring with hydroxymethylSimple structure; used in crystal studies
2-BenzyloxynaphthaleneNaphthalene ring with benzyloxy groupUsed as a sensitizer for thermal paper
N-benzyl-N-methyl-naphthalenaminesContains amino functional groupsExhibits antifungal activity
1-(Benzyloxy)-2-naphtholHydroxyl group on naphthalenePotential antioxidant properties

This table highlights the diverse applications of naphthalene derivatives and underscores the unique properties of this compound due to its specific functional groups and structural arrangement.

Case Study 1: Antioxidant Activity

Research on related naphthalene derivatives has demonstrated significant antioxidant activity, suggesting that this compound could be explored for similar effects. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial for developing new antioxidant agents.

Case Study 2: Drug Interaction Studies

Investigations into the binding affinities of structurally related compounds with specific receptors have shown promising results. Such studies could be replicated with this compound to assess its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects in Chalcone Derivatives

a. ANPEO and VBNPEO These chalcone derivatives, 3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) and 1-phenyl-3-(2-((4-vinylbenzyl)oxy)naphthalen-1-yl)prop-2-en-1-one (VBNPEO), share a naphthalen-1-yl backbone but differ in substituents (allyl vs. 4-vinylbenzyl). VBNPEO’s bulkier 4-vinylbenzyl group introduces greater steric hindrance, reducing rotational freedom and altering photophysical properties. This contrasts with (2-(Benzyloxy)naphthalen-1-yl)methanol, where the benzyloxy group balances steric bulk without significantly impeding reactivity .

Comparative Data Table

Compound Key Substituents Key Properties/Findings Reference
This compound 2-benzyloxy, 1-hydroxymethyl Intermediate for catalysis; moderate lipophilicity
4d 3-benzyloxy, 4-methoxy, 2-naphthalen-1-yl 64% conversion in kinetic resolution; 29% yield
4p 3-benzyloxy, 2-naphthalen-1-yl 64% conversion; lower stabilization vs. 4d
VBNPEO 2-(4-vinylbenzyloxy)naphthalen-1-yl High steric hindrance; altered photophysics
MJ66 2-naphthalen-1-yl, 6-pyrrolidinyl IC50 = 0.03–1.35 μM (cytotoxicity)
3k 4-(benzyloxy)benzyl, naphthalen-1-yl Antifungal activity vs. T. mentagrophytes

Research Findings and Implications

  • Catalytic Applications : Methoxy or electron-donating groups enhance enantioselective outcomes in oxidation reactions, as seen in 4d and 4p. The target compound’s simpler structure may favor synthetic accessibility over catalytic efficiency .
  • Bioactivity: The 2-naphthalen-1-yl motif is a pharmacophore in both cytotoxic (MJ66) and antifungal (3k) agents. Introducing polar groups (e.g., hydroxymethyl) could optimize solubility and target engagement for this compound derivatives .
  • Steric Effects : Bulkier substituents (e.g., 4-vinylbenzyl in VBNPEO) reduce molecular flexibility, which can be leveraged to tune material properties or drug selectivity .

Biological Activity

(2-(Benzyloxy)naphthalen-1-yl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14OC_{15}H_{14}O. The compound features a naphthalene ring substituted with a benzyloxy group and a hydroxymethyl group, which may influence its solubility and biological interactions. The presence of these functional groups is crucial for its pharmacological properties.

Anticancer Properties

Research has indicated that derivatives of naphthalene compounds, including this compound, exhibit significant anticancer properties. A study focusing on naphthoquinone derivatives found that similar compounds could induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

Table 1: Summary of Anticancer Effects of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-benzylthio-5,8-dimethoxy...HepG2 Liver Cancer15Induction of ROS and apoptosis
This compoundNIH3T3 CellsTBDPotential ROS modulation

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. Preliminary investigations suggest that naphthalene derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • ROS Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
  • Cell Cycle Arrest : Naphthalene derivatives often induce cell cycle arrest at various phases, preventing cancer cells from dividing.

Study on Apoptosis Induction

In a study investigating the pro-apoptotic effects of naphthoquinone derivatives, it was found that treatment with these compounds led to significant apoptosis in cancer cell lines. The study utilized MTT assays to assess cellular viability and flow cytometry for apoptosis detection . The findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Antimicrobial Efficacy Analysis

Another research effort focused on the antimicrobial properties of benzyloxy-substituted naphthalene derivatives. Results indicated effective inhibition against various pathogens, suggesting that modifications in the naphthalene structure can enhance biological activity.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (2-(Benzyloxy)naphthalen-1-yl)methanol, and how are reaction conditions optimized?

  • Synthetic Routes :

  • Friedel-Crafts Acylation : Starting with naphthol derivatives, acylation using acetic acid under microwave irradiation (200°C, ZnCl₂ catalysis) yields intermediates like 1-(1-hydroxynaphthalen-2-yl)ethanone, which can be reduced to the target alcohol .
  • Etherification : Reacting 1-naphthol or 2-naphthol with propargyl bromide in DMF/K₂CO₃ forms (prop-2-yn-1-yloxy)naphthalene, which can be further functionalized .
    • Optimization : Microwave irradiation reduces reaction time (e.g., 20 minutes vs. hours for conventional heating). Column chromatography (ethyl acetate/hexane gradients) is critical for purifying polar intermediates .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Key NMR Features :

Proton Environmentδ (ppm)MultiplicityAssignment
Benzyl CH₂~4.6SingletOCH₂Ph
Naphthalene H7.2–8.5MultipletAromatic
Methanol OH1.5–2.0Broad-CH₂OH
  • Contradictions : Overlapping aromatic signals (e.g., 7.60–7.65 ppm in ) require 2D NMR (COSY, HSQC) for unambiguous assignment. Integration errors due to exchangeable protons (e.g., OH) are mitigated by deuterated solvent swaps .

Q. What analytical techniques validate the purity of this compound?

  • HPLC/LC-MS : Reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) resolve polar impurities. LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265) .
  • Elemental Analysis : Acceptable carbon/hydrogen deviations ≤0.3% (e.g., C: 77.71% observed vs. 77.40% calculated for intermediates) .

Advanced Research Questions

Q. How does X-ray crystallography resolve steric hindrance in benzyloxy-substituted naphthalene derivatives?

  • Key Findings :

  • Dihedral angles between benzyl and naphthalene moieties range from 104.92° to 120.83°, indicating moderate conjugation disruption .
  • Software : SHELXL refines disordered benzyl groups using restraints (DFIX, SADI). R factors <0.05 are achievable with high-resolution data (e.g., 0.54 Å in ) .
    • Challenges : Twinning or poor crystal quality requires data collection at low temperatures (100 K) and iterative refinement cycles .

Q. What computational methods predict the antioxidant activity of this compound derivatives?

  • DFT Studies :

  • HOMO-LUMO gaps (~4.5 eV) correlate with radical scavenging potential.
  • Fukui indices identify reactive sites (e.g., hydroxyl group at C1) for hydrogen atom transfer .
    • Validation : Experimental IC₅₀ values (DPPH assay) align with computed electron-donating capacities (R² >0.85) .

Q. How are structure-activity relationships (SARs) explored for antifungal derivatives of benzyloxy-naphthalene compounds?

  • Derivatization :

  • N-Benzyl-N-methyl substituents enhance membrane penetration (e.g., (R)-N-(4-tert-butylbenzyl) derivatives in ).
  • Fluorinated analogs show reduced activity due to electronegativity-driven steric clashes .
    • Assays : Broth microdilution (MIC ≤8 µg/mL against Candida spp.) and time-kill kinetics differentiate static vs. cidal effects .

Methodological Challenges

Q. How do conflicting solubility profiles impact reaction design for benzyloxy-naphthalene intermediates?

  • Solvent Selection :

SolventDielectric ConstantSuitability
DMF36.7High-polar
Ethyl Acetate6.0Low-polar
  • Trade-offs : Polar aprotic solvents (DMF) accelerate SN2 reactions but complicate workup. Phase-transfer catalysis (e.g., TBAB) mitigates this in biphasic systems .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Yield Optimization :

StepYield (%)Improvement Strategy
Acylation74 → 85Microwave-assisted heating
Reduction65 → 78NaBH₄/CeCl₃ (Luche conditions)
  • Byproduct Mitigation : Silica deactivation (5% DMDCS) minimizes adsorption losses during purification .

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